An In-Depth Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin
An In-Depth Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydro-6-nitro-1,4-benzodioxin, a key synthetic intermediate in the development of various biologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and subsequent reduction, and includes expected spectroscopic data for its characterization.
Chemical and Physical Properties
2,3-Dihydro-6-nitro-1,4-benzodioxin, also known as 6-nitro-1,4-benzodioxane, is a nitro-substituted heterocyclic compound. The presence of the nitro group makes it a valuable precursor for the synthesis of a wide range of amine-functionalized derivatives, which are of significant interest in medicinal chemistry.
Table 1: Chemical and Physical Properties of 2,3-Dihydro-6-nitro-1,4-benzodioxin
| Property | Value | Reference |
| CAS Number | 16498-20-7 | |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Light yellow powder | [1] |
| Melting Point | 122 °C | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | 6-Nitro-1,4-benzodioxane, 3,4-Ethylenedioxynitrobenzene | [1] |
Synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin
The primary synthetic route to 2,3-Dihydro-6-nitro-1,4-benzodioxin involves the Williamson ether synthesis, reacting 4-nitrocatechol with 1,2-dibromoethane in the presence of a base.
Experimental Protocol: Synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin
This protocol is based on established methods for the synthesis of related benzodioxane derivatives.[3][4]
Materials:
-
4-Nitrocatechol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4-nitrocatechol (1.0 eq), anhydrous potassium carbonate (2.2 eq), and N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,3-Dihydro-6-nitro-1,4-benzodioxin as a light yellow solid.
Synthesis workflow for 2,3-Dihydro-6-nitro-1,4-benzodioxin.
Spectroscopic Data
The following tables provide the expected spectroscopic data for 2,3-Dihydro-6-nitro-1,4-benzodioxin based on the analysis of its structure and data from similar compounds.[5][6][7][8][9]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.95 | dd | J = 9.0, 2.5 Hz | 1H | Ar-H |
| ~7.80 | d | J = 2.5 Hz | 1H | Ar-H |
| ~6.90 | d | J = 9.0 Hz | 1H | Ar-H |
| ~4.35 | s | - | 4H | -O-CH₂-CH₂-O- |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Ar-C-O |
| ~142.0 | Ar-C-NO₂ |
| ~141.5 | Ar-C-O |
| ~120.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~108.0 | Ar-CH |
| ~64.5 | -O-CH₂-CH₂-O- |
Table 4: Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1520 | N-O Asymmetric Stretch | Nitro Group |
| ~1340 | N-O Symmetric Stretch | Nitro Group |
| ~1280 | C-O-C Asymmetric Stretch | Ether |
| ~1050 | C-O-C Symmetric Stretch | Ether |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular Ion) |
| 151 | [M - NO]⁺ |
| 135 | [M - NO₂]⁺ |
| 107 | [M - NO₂ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Key Reactions and Applications
The primary application of 2,3-Dihydro-6-nitro-1,4-benzodioxin in drug development and organic synthesis is as a precursor to 2,3-dihydro-1,4-benzodioxin-6-amine. The amino group serves as a versatile handle for further molecular elaboration.
Experimental Protocol: Reduction of 2,3-Dihydro-6-nitro-1,4-benzodioxin
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate.[10][11]
Materials:
-
2,3-Dihydro-6-nitro-1,4-benzodioxin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,3-Dihydro-6-nitro-1,4-benzodioxin (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction may be exothermic.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxin-6-amine.
-
The product can be further purified by column chromatography on silica gel.
Workflow for the reduction of the nitro group.
The resulting 2,3-dihydro-1,4-benzodioxin-6-amine is a key building block for the synthesis of various bioactive compounds, including potential α-glucosidase and acetylcholinesterase inhibitors, as well as PARP1 inhibitors for anticancer applications.[1][12][13] The amine can be readily acylated, sulfonated, or used in other coupling reactions to generate diverse libraries of compounds for drug discovery programs.[12][13]
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
